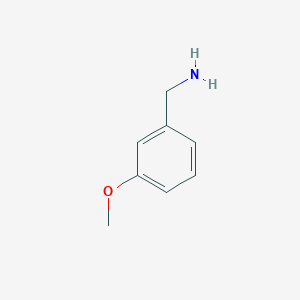
3-Methoxybenzylamine
概述
描述
3-Methoxybenzylamine: is an organic compound with the molecular formula C8H11NO . It is a derivative of benzylamine, where a methoxy group is attached to the benzene ring at the meta position. This compound is known for its applications in organic synthesis and serves as a versatile intermediate in the preparation of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxybenzylamine can be synthesized from 3-methoxybenzonitrile through a reduction reaction. One common method involves the use of ammonia borane in methanol under an inert atmosphere. The reaction is typically carried out at 50°C for 12 hours, yielding this compound with a high yield of 95% .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar reduction processes but on a larger scale. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-Methoxybenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxybenzaldehyde.
Reduction: It can be reduced to form 3-methoxybenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: 3-Methoxybenzaldehyde
Reduction: 3-Methoxybenzyl alcohol
Substitution: Various substituted benzylamines depending on the reagents used.
科学研究应用
Chemistry: 3-Methoxybenzylamine is used as a building block in the synthesis of various organic compounds, including 6-substituted purines .
Biology: It is a metabolite detected in urine after the metabolism of dopamine analogues. It has shown plasmin inhibitory activity and weak inhibition of the essential bacterial cell division protein FtsZ .
Medicine: this compound is explored for its potential therapeutic applications due to its biological activities. It is used in the development of new drugs targeting specific enzymes and proteins .
Industry: In the agrochemical industry, it serves as an intermediate in the synthesis of pesticides and herbicides .
作用机制
The mechanism of action of 3-methoxybenzylamine involves its interaction with specific molecular targets. It has been shown to inhibit plasmin, an enzyme involved in the breakdown of fibrin clots. Additionally, it weakly inhibits the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis . These interactions suggest its potential use in developing antibacterial and anticoagulant agents.
相似化合物的比较
- Benzylamine
- 4-Methoxybenzylamine
- 2-Methoxybenzylamine
- 3-Hydroxybenzylamine
Comparison: 3-Methoxybenzylamine is unique due to the position of the methoxy group on the benzene ring. This structural difference can influence its reactivity and interaction with biological targets. For example, 4-methoxybenzylamine has the methoxy group at the para position, which can result in different chemical and biological properties .
属性
IUPAC Name |
(3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRIMVWABNHKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198765 | |
| Record name | Benzenemethanamine, 3-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5071-96-5 | |
| Record name | 3-Methoxybenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5071-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, m-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005071965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5071-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 3-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-methoxybenzylamine interact with biological targets, and what are the downstream effects?
A: While this compound itself has limited biological activity documented in the provided research, its derivatives exhibit notable interactions. For instance, the derivative N-(3-[2-chlorophenyl]propyl)-(R)-α-methyl-3-methoxybenzylamine (NPS R-568) acts as a calcimimetic, potentiating the effects of extracellular calcium on the Calcium-Sensing Receptor (CaSR) [, ]. This interaction leads to the inhibition of parathyroid hormone (PTH) secretion, ultimately reducing plasma calcium levels [, ]. Another derivative, N-(4-hydroxyphenyl)-9Z-octadecenamide (HPODA), generated through fatty acid amide hydrolase (FAAH)-dependent metabolism of 4-aminophenol (a metabolite of paracetamol), acts as a transient receptor potential vanilloid 1 (TRPV1) activator in the brain [].
Q2: Can you provide information on the structural characterization of this compound?
A: this compound has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns, particularly involving the benzylic amine group []. Derivatization with trimethylsilyl (TMS) or acetyl groups leads to more complex fragmentation patterns, useful for identification purposes [].
Q3: How does the structure of this compound derivatives influence their activity and potency?
A: The structure-activity relationship (SAR) of this compound derivatives plays a crucial role in their biological effects. For example, in the case of NPS R-568, the (R)-α-methyl group and the 2-chlorophenylpropyl moiety are essential for its calcimimetic activity []. Modifications to these groups could significantly alter its potency and selectivity towards the CaSR []. Similarly, for the TRPV1 activator AM404, the length and saturation of the fatty acid chain conjugated to the 4-aminophenol moiety influence its potency [].
Q4: Are there analytical methods to quantify this compound and its derivatives?
A: High-performance liquid chromatography (HPLC) coupled with electrochemical detection has been successfully employed to quantify this compound derivatives like metanephrines in biological samples [, ]. This method offers high sensitivity and selectivity for these compounds [, ]. Additionally, surface plasmon resonance (SPR) sensors with immobilized antibodies against related compounds like homovanillic acid have demonstrated potential for sensitive detection of capsaicinoids, which share structural similarities with this compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)
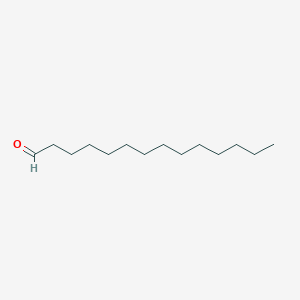
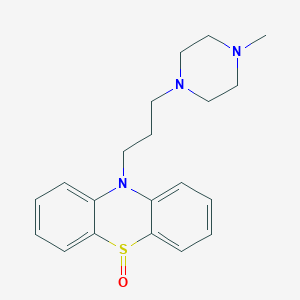

![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)
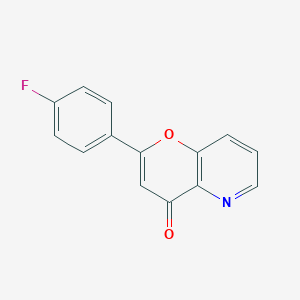

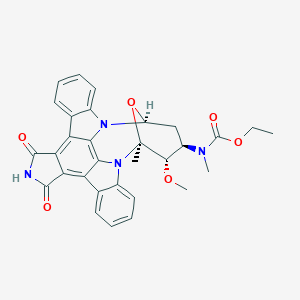

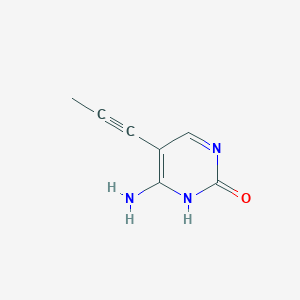

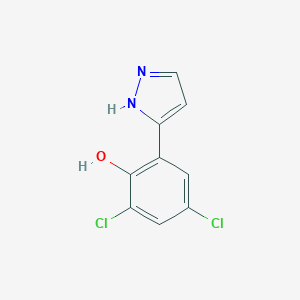
![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B130873.png)

